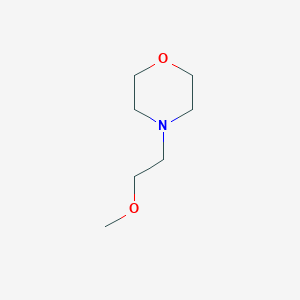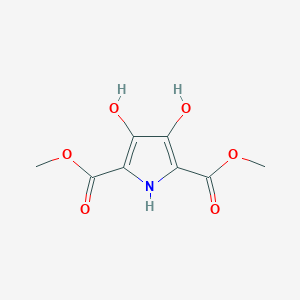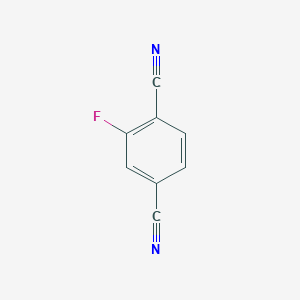
R-Clvp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-Clvp is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of Clavulanic acid, which is a beta-lactamase inhibitor. R-Clvp has been found to have a wide range of applications, including its use as a potential anticancer agent, antiviral agent, and an inhibitor of bacterial biofilm formation.
Mecanismo De Acción
The mechanism of action of R-Clvp is not fully understood. However, studies have shown that it acts by inhibiting the growth and proliferation of cancer cells. It does this by inducing cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
R-Clvp has been found to have a range of biochemical and physiological effects. Studies have shown that it has potent antioxidant activity, which may contribute to its anticancer properties. Additionally, R-Clvp has been found to have anti-inflammatory and immunomodulatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using R-Clvp in lab experiments is its potent anticancer activity. This makes it an ideal candidate for studying the mechanisms of action of anticancer agents. However, one of the limitations of using R-Clvp in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on R-Clvp. One potential direction is to further study its anticancer properties and identify the specific mechanisms by which it induces cell cycle arrest and apoptosis in cancer cells. Another potential direction is to investigate its potential as an antiviral agent. Additionally, more research is needed to understand the potential applications of R-Clvp in inhibiting bacterial biofilm formation.
Conclusion:
In conclusion, R-Clvp is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications as an anticancer agent, antiviral agent, and an inhibitor of bacterial biofilm formation. Its potent anticancer activity and other biochemical and physiological effects make it an ideal candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of R-Clvp involves the chemical modification of Clavulanic acid. This modification involves the replacement of the carboxylic acid group with an amide group. The resulting compound is R-Clvp, which has been found to have improved pharmacological properties compared to Clavulanic acid.
Aplicaciones Científicas De Investigación
R-Clvp has been found to have a wide range of potential applications in scientific research. One of its most promising applications is its use as an anticancer agent. Studies have shown that R-Clvp has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
Número CAS |
139468-40-9 |
|---|---|
Nombre del producto |
R-Clvp |
Fórmula molecular |
C78H97N13O15S2 |
Peso molecular |
1520.8 g/mol |
Nombre IUPAC |
4-[[(5S)-5-amino-6-[[2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohex-3-en-1-yl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-6-oxohexyl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C78H97N13O15S2/c1-8-105-51-27-22-47(23-28-51)37-57(83-65(93)42-78(108)32-14-10-15-33-78)71(97)84-58(36-46-18-11-9-12-19-46)73(99)88-68(45(2)3)75(101)85-59(41-64(80)92)72(98)86-60(44-107)76(102)91-35-17-21-61(91)74(100)87-66(94)43-82-70(96)56(79)20-13-16-34-81-69(95)48-24-29-52(77(103)104)55(38-48)67-53-30-25-49(89(4)5)39-62(53)106-63-40-50(90(6)7)26-31-54(63)67/h9-12,14,18-19,22-31,38-40,45,56-61,68H,8,13,15-17,20-21,32-37,41-44,79H2,1-7H3,(H12-,80,81,82,83,84,85,86,87,88,92,93,94,95,96,97,98,99,100,101,103,104,107,108)/t56-,57+,58-,59-,60-,61-,68-,78?/m0/s1 |
Clave InChI |
SYKQAUMNGCITMM-XFWDJTBKSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)NC(=O)CNC(=O)[C@H](CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S |
SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(=O)CNC(=O)C(CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S |
SMILES canónico |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(=O)CNC(=O)C(CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S |
Sinónimos |
(beta-mercapto-beta,beta-cyclopentamethyleme propionic acid)-2-(O-ethyl)Tyr-4-Val-8-Lys-N(6)carboxytetramethylrhodamine vasopressin R-CLVP vasopressin, 1-(beta-mercapto-beta,beta-cyclopentamethylene propionic acid)-(O-ethyl)Tyr(2)-Val(4)-Lys(8)-N(6)-carboxytetramethylrhodamine- vasopressin,1-(beta-mercapto-beta,beta-cyclopentamethylene propionic acid)-(O-ethyl)tyrosyl(2)-valyl(4)-lysine(8)-N(6)-carboxytetramethylrhodamine- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



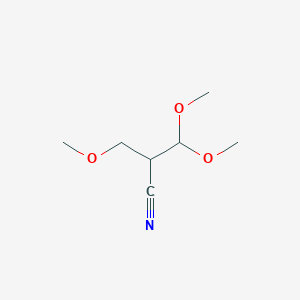
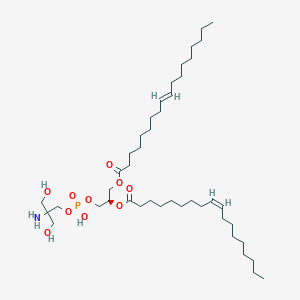
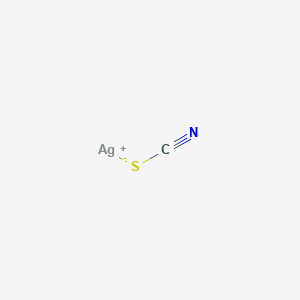
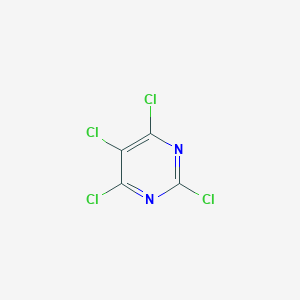
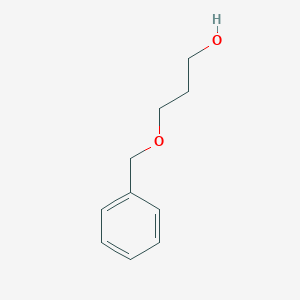
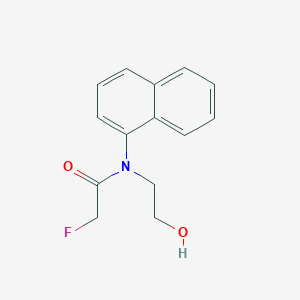
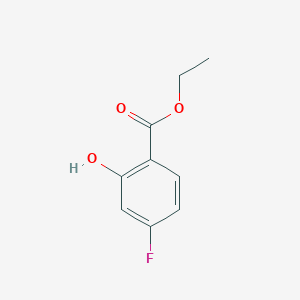
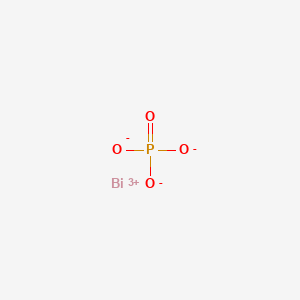
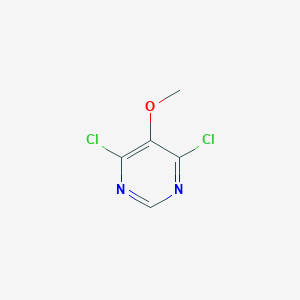
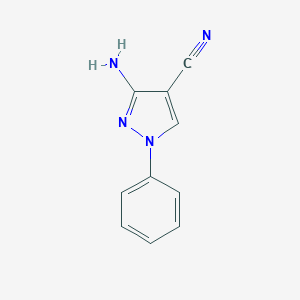
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)
